molecular formula C11H22N2 B1598314 1-Cyclohexylpiperidin-4-amine CAS No. 59528-79-9

1-Cyclohexylpiperidin-4-amine

Cat. No. B1598314
CAS RN: 59528-79-9
M. Wt: 182.31 g/mol
InChI Key: GZWFMQMAEUUNCC-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidin-4-amine, also known as PCC, 1-Cyclohexyl-4-piperidinylamine, and 1-(Cyclohexylamino)piperidine, is an organic compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is typically stored at room temperature and appears as an oil .


Synthesis Analysis

While specific synthesis methods for 1-Cyclohexylpiperidin-4-amine were not found, piperidine derivatives are generally synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Cyclohexylpiperidin-4-amine is an oil at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Osmotically Driven Membrane Processes

1-Cyclohexylpiperidin-4-amine has been explored as a thermolytic draw solute for osmotically driven membrane processes. This compound, when exposed to carbon dioxide, forms a concentrated aqueous ammonium bicarbonate solution with high osmotic pressure, making it effective for use in membrane processes. Its compatibility with polyamide thin-film composite membranes was demonstrated, suggesting potential applications in water purification and desalination technologies (Orme & Wilson, 2015).

2. Synthesis of Dihydroquinoxaline Derivatives

The compound has been used in carbene-catalyzed α-carbon amination reactions of chloroaldehydes, leading to the synthesis of dihydroquinoxaline derivatives. These derivatives are significant as they form the core structures in many natural products and synthetic bioactive molecules (Huang et al., 2019).

3. Aza-Prins-Friedel-Crafts Reaction

1-Cyclohexylpiperidin-4-amine plays a role in the aza-Prins-Friedel-Crafts reaction for the synthesis of 4-arylpiperidines. This reaction involves aldehyde, homoallylic amine, and arene, leading to the production of 4-arylpiperidines with high trans-selectivity. This synthesis method opens new pathways in organic chemistry for creating piperidine derivatives (Yadav et al., 2010).

4. Speciation and Mass Transport Properties

The compound has been studied for its role in the speciation and mass transport properties of switchable polarity solvents. Understanding these properties is crucial for advancing membrane technology, particularly in osmotic processes, and this research contributes to the development of more efficient and environmentally friendly solvent systems (Wilson & Orme, 2015).

Safety And Hazards

1-Cyclohexylpiperidin-4-amine has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-cyclohexylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWFMQMAEUUNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406502
Record name 1-cyclohexylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylpiperidin-4-amine

CAS RN

59528-79-9
Record name 1-cyclohexylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Richard-Bildstein, H Aissaoui, J Pothier… - Journal of Medicinal …, 2020 - ACS Publications
… For the second synthetic iteration, 1-cyclohexylpiperidin-4-amine was kept constant and coupled with a series of carboxylic acids to map the right-hand side amide part (Table 2). An …
Number of citations: 27 pubs.acs.org
A Lubin - 2018 - spiral.imperial.ac.uk
A growing threat from drug resistance means there is an urgent need for new therapeutics and novel mechanisms of action for antimalarial drug discovery. Epigenetic mechanisms, …
Number of citations: 2 spiral.imperial.ac.uk

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